Product packaging for 2-(2-PHENYLETHOXY)ETHANETHIOL(Cat. No.:CAS No. 10160-69-7)

2-(2-PHENYLETHOXY)ETHANETHIOL

Cat. No.: B8603629
CAS No.: 10160-69-7
M. Wt: 182.28 g/mol
InChI Key: HIRLXTIKJUQGLD-UHFFFAOYSA-N
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Description

2-(2-Phenylethoxy)ethanethiol is an organosulfur compound with the molecular formula C10H14OS and is identified by the PubChem CID 18779040 . As a thiol, this molecule features a sulfur-containing mercaptan (-SH) functional group, which is known for its high reactivity and strong, characteristic odor . Thiols are versatile reagents in organic synthesis, often serving as nucleophiles or in the formation of disulfide bonds . The structure of this compound, which incorporates a phenylethoxy chain, suggests potential for use in materials science, polymer chemistry, and as a building block for more complex chemical entities. Researchers might explore its application in ligand design, where the thiol group can bind to metal surfaces or metal centers in complexes. The compound's properties are consistent with other thiols, which can undergo reactions such as oxidation to disulfides or deprotonation to form thiolates . This product is intended for laboratory research purposes only. For safe handling, please consult the relevant Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14OS B8603629 2-(2-PHENYLETHOXY)ETHANETHIOL CAS No. 10160-69-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10160-69-7

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2-(2-phenylethoxy)ethanethiol

InChI

InChI=1S/C10H14OS/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2

InChI Key

HIRLXTIKJUQGLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOCCS

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 2 2 Phenylethoxy Ethanethiol

Nucleophilic Reactivity of the Thiol Group

The sulfur atom in the thiol group of 2-(2-phenylethoxy)ethanethiol possesses lone pairs of electrons and is highly polarizable, rendering it a potent nucleophile. This nucleophilicity is central to a variety of chemical transformations.

Formation of Thiolates and Their Role as Potent Nucleophiles

Deprotonation of this compound by a base (B) results in the formation of the corresponding 2-(2-phenylethoxy)ethanethiolate anion. This thiolate is a significantly more potent nucleophile than the neutral thiol. masterorganicchemistry.comstackexchange.com The increased nucleophilicity stems from the negative charge, which enhances the electron-donating ability of the sulfur atom. stackexchange.com

The formation of the thiolate is a reversible equilibrium process. The position of the equilibrium is dependent on the strength of the base used and the pH of the solution. maastrichtuniversity.nl

Table 1: Comparison of Acidity and Nucleophilicity of Thiols and Alcohols

Compound Type General pKa Range Relative Acidity Relative Nucleophilicity of Anion
Alcohol (R-OH) 16-18 Weaker Acid Alkoxide (RO⁻) - Strong Nucleophile
Thiol (R-SH) 10-11 Stronger Acid Thiolate (RS⁻) - Very Strong Nucleophile

This table provides a general comparison; specific values may vary depending on the molecular structure.

The heightened nucleophilicity of the 2-(2-phenylethoxy)ethanethiolate makes it highly reactive towards a variety of electrophiles.

Addition Reactions to Unsaturated Systems

The 2-(2-phenylethoxy)ethanethiolate anion readily participates in nucleophilic addition reactions with electron-deficient unsaturated systems, a classic example being the Michael addition or thiol-ene reaction. wikipedia.orgnih.gov This reaction involves the conjugate addition of the thiolate to an α,β-unsaturated carbonyl compound, such as an enone or an acrylate.

The mechanism proceeds via the attack of the thiolate on the β-carbon of the unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final thioether product. alfa-chemistry.com This reaction is highly efficient and proceeds under mild conditions, often catalyzed by a weak base to facilitate the formation of the thiolate. nih.gov

These thiol-Michael additions are considered a type of "click chemistry" due to their high yields, selectivity, and tolerance of a wide range of functional groups. taylorandfrancis.com

Reactions with Electrophilic Centers

As a potent nucleophile, the thiolate derived from this compound reacts readily with various electrophilic centers. A common example is the nucleophilic substitution reaction with alkyl halides. masterorganicchemistry.compearson.com In this SN2 reaction, the thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group to form a thioether. pearson.com Due to the high nucleophilicity of the thiolate, this reaction is generally efficient. masterorganicchemistry.com

Another important reaction is the ring-opening of epoxides. The thiolate attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of a β-hydroxy thioether after protonation.

Radical Chemistry Involving the Thiol Moiety

The thiol group of this compound can also undergo reactions involving free radical intermediates. The relatively weak S-H bond is susceptible to homolytic cleavage, initiating radical-based transformations. researchgate.net

Thiol-Radical Addition and Transfer Reactions

In the presence of a radical initiator or upon exposure to UV light, the thiol group can generate a thiyl radical (RS•). wikipedia.orgacsgcipr.org This thiyl radical can then add to an alkene in a process known as a radical thiol-ene reaction. wikipedia.org The reaction proceeds via a chain mechanism:

Initiation: A radical initiator abstracts the hydrogen atom from the thiol, forming a thiyl radical.

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which continues the chain. fiveable.me

This process typically results in the anti-Markovnikov addition of the thiol across the double bond. wikipedia.org Thiyl radicals can also participate in chain transfer reactions, where they abstract a hydrogen atom from another molecule, effectively transferring the radical center. nih.gov

Table 2: Comparison of Nucleophilic and Radical Thiol-Ene Reactions

Feature Nucleophilic Thiol-Ene (Michael Addition) Radical Thiol-Ene
Initiator Base or Nucleophile Radical Initiator or UV light
Reactive Species Thiolate Anion Thiyl Radical
Mechanism Ionic Radical Chain Reaction

| Regioselectivity | Markovnikov or Anti-Markovnikov (Substrate Dependent) | Anti-Markovnikov |

Role in Polymerization Mechanisms

Furthermore, multifunctional thiols and alkenes can undergo step-growth polymerization via the thiol-ene reaction to form polymer networks. researchgate.netbohrium.com This process, which can be initiated by either radical or nucleophilic pathways, is a versatile method for the synthesis of a variety of polymeric materials. taylorandfrancis.com The step-growth nature of thiol-ene polymerization leads to the formation of homogeneous networks with uniform properties. researchgate.net

Oxidation Chemistry of the Thiol Functionality

The thiol (-SH) group is the most reactive site in this compound under mild oxidizing conditions. Its chemistry is characterized by the ability of the sulfur atom to exist in various oxidation states, ranging from -2 in the thiol to +6 in a sulfone. libretexts.org The oxidation of thiols is a fundamental process in organic chemistry and biochemistry, often proceeding via one- or two-electron pathways depending on the oxidant used. nih.gov

The most common oxidation reaction for thiols is the formation of a disulfide, which involves the coupling of two thiol molecules to form a sulfur-sulfur bond. libretexts.org This conversion of a thiol to a disulfide is a redox reaction where the thiol is oxidized. libretexts.org In this process, each sulfur atom loses a bond to hydrogen and gains a bond to another sulfur atom. libretexts.orgreddit.com This transformation can be achieved using a variety of mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂). libretexts.orgmasterorganicchemistry.com

The reaction for this compound proceeds as follows: two molecules of the thiol react to yield one molecule of bis(2-(2-phenylethoxy)ethyl) disulfide, with the concomitant loss of two protons and two electrons. The thermodynamic stability of the S-S single bond, which is significantly stronger than the O-O bond in peroxides, favors the formation of disulfides from thiols over the analogous reaction for alcohols. libretexts.org

Table 1: Disulfide Formation from this compound

ReactantOxidizing AgentProduct
This compoundMild Oxidant (e.g., I₂, H₂O₂, O₂)Bis(2-(2-phenylethoxy)ethyl) disulfide

Further oxidation of the sulfur atom in this compound can be achieved, typically after its conversion to a disulfide or a sulfide (B99878) (thioether). The disulfide can be oxidized to a thiosulfinate, which is the disulfide monoxide. nih.gov

More commonly, the corresponding sulfide is used as the precursor for higher oxidation states. If this compound is first converted to its corresponding sulfide (e.g., by reaction with an alkyl halide), this sulfide can be readily oxidized. The oxidation of sulfides is a stepwise process that can often be controlled by the choice of oxidant and reaction conditions to yield either sulfoxides or sulfones. masterorganicchemistry.com

Sulfoxide (B87167) Formation : The use of a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂) at room temperature, can selectively oxidize a sulfide to a sulfoxide (R₂SO). libretexts.orgnih.gov This transformation is a key step in the synthesis of many biologically active molecules. nih.gov

Sulfone Formation : To achieve the highest oxidation state, the sulfone (R₂SO₂), a stronger oxidizing agent or more forcing conditions are typically required. researchgate.net Peroxyacids, such as peracetic acid, are commonly used to oxidize either the sulfide or the sulfoxide to the corresponding sulfone. libretexts.org Careful control of the reaction is often necessary to prevent overoxidation when the sulfoxide is the desired product. researchgate.net

Table 2: Oxidation States of Sulfur Derived from this compound

Starting MaterialOxidizing AgentProductSulfur Oxidation State
Alkyl 2-(2-phenylethoxy)ethyl sulfideH₂O₂Alkyl 2-(2-phenylethoxy)ethyl sulfoxide+2
Alkyl 2-(2-phenylethoxy)ethyl sulfide/sulfoxidePeroxyacid (e.g., CH₃CO₃H)Alkyl 2-(2-phenylethoxy)ethyl sulfone+4

Reactivity of the Ether Linkage

Ethers are generally characterized by their low reactivity, making them excellent solvents for many chemical reactions. libretexts.orglibretexts.org The carbon-oxygen bond of the ether linkage in this compound is stable to most reagents but can be cleaved under specific, harsh conditions.

The most common reaction involving the ether linkage is its cleavage by strong acids. libretexts.org This acid-catalyzed nucleophilic substitution reaction typically requires concentrated aqueous solutions of strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not reactive enough. wikipedia.org

The mechanism of cleavage depends on the structure of the groups attached to the ether oxygen. masterorganicchemistry.com For this compound, the ether oxygen is connected to a phenylethyl group and an ethanethiol (B150549) group. Since neither carbon adjacent to the oxygen is tertiary, the reaction is likely to proceed via an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide anion (e.g., Br⁻ or I⁻), a good nucleophile, attacks one of the adjacent carbon atoms. wikipedia.org The attack will occur at the less sterically hindered carbon atom. libretexts.orglibretexts.org This would lead to the formation of an alcohol and an alkyl halide.

Depending on which C-O bond is cleaved, the reaction could yield two possible sets of products:

2-Phenylethanol (B73330) and 2-haloethanethiol

Phenethyl halide and 2-mercaptoethanol (B42355)

While the ether oxygen is generally unreactive, it can participate in intramolecular reactions (reactions within the same molecule) under certain conditions. masterorganicchemistry.com If a reactive site is present elsewhere in the molecule, the ether oxygen can act as an internal nucleophile, leading to the formation of a cyclic product.

For this compound, a hypothetical intramolecular reaction could occur if the thiol group is converted into a good leaving group. In such a scenario, the ether oxygen could perform an intramolecular nucleophilic attack on the carbon atom bearing the leaving group, resulting in the formation of a cyclic oxonium ion. Such processes are highly dependent on the formation of thermodynamically stable five- or six-membered rings.

Interplay between Thiol and Ether Functionalities in Complex Reaction Pathways

The presence of both a soft nucleophile (thiol) and a harder nucleophile (ether oxygen) within the same molecule allows for complex reactivity profiles, particularly in coordination chemistry and chelation-assisted reactions. The spatial arrangement of these two groups in this compound allows them to act in concert.

Derivatization and Structural Modifications of 2 2 Phenylethoxy Ethanethiol

Synthesis of Thioether and Disulfide Derivatives

The nucleophilic nature of the thiol group in 2-(2-phenylethoxy)ethanethiol is central to the synthesis of its thioether and disulfide derivatives. These reactions provide robust methods for forming new carbon-sulfur and sulfur-sulfur bonds.

Thioether Synthesis: Thioethers, or sulfides, are commonly synthesized from thiols via nucleophilic substitution reactions. pearson.commasterorganicchemistry.com The process typically involves the deprotonation of the thiol using a base to form a highly nucleophilic thiolate anion. This anion then displaces a halide or other suitable leaving group from an alkyl or aryl halide. masterorganicchemistry.comtandfonline.com This method is analogous to the Williamson ether synthesis. masterorganicchemistry.com A variety of bases and solvents can be employed, with combinations like potassium carbonate in DMF being particularly effective for achieving high yields. tandfonline.com

Another powerful method for thioether formation is the thiol-ene reaction, a "click chemistry" process where a thiol adds across a carbon-carbon double bond (an alkene). alfa-chemistry.comwikipedia.org This reaction can be initiated by radicals (e.g., using light or a radical initiator) or proceed through a nucleophilic Michael addition mechanism, and is known for its high efficiency and mild reaction conditions. alfa-chemistry.comyoutube.com

Table 1: Potential Thioether Derivatives of this compound
Reactant for DerivatizationReagents/ConditionsProduct StructureProduct Name
Methyl iodideBase (e.g., K₂CO₃), Solvent (e.g., DMF)C₆H₅CH₂CH₂OCH₂CH₂SCH₃Methyl 2-(2-phenylethoxy)ethyl sulfide (B99878)
Benzyl bromideBase (e.g., NaH), Solvent (e.g., THF)C₆H₅CH₂CH₂OCH₂CH₂SCH₂C₆H₅Benzyl 2-(2-phenylethoxy)ethyl sulfide
1-OcteneRadical Initiator (e.g., AIBN) or UV lightC₆H₅CH₂CH₂OCH₂CH₂S(CH₂)₇CH₃Octyl 2-(2-phenylethoxy)ethyl sulfide

Disulfide Synthesis: Disulfide bonds are typically formed through the oxidation of thiols. libretexts.org This process can be accomplished using a wide array of oxidizing agents, from mild ones like air (O₂) to more potent reagents such as hydrogen peroxide (H₂O₂), bromine (Br₂), or iodine (I₂). libretexts.orgyoutube.comtandfonline.com The reaction involves the coupling of two thiol molecules to form a symmetrical disulfide.

Unsymmetrical disulfides can also be synthesized, though this requires more specialized methods to prevent the formation of symmetrical byproducts. acs.orgnorthwestern.edu One common strategy involves activating one thiol with a reagent like 1-chlorobenzotriazole, which then reacts with a second, different thiol to form the desired unsymmetrical disulfide. organic-chemistry.orgorganic-chemistry.org

Table 2: Potential Disulfide Derivatives of this compound
Reaction TypeReagents/ConditionsProduct StructureProduct Name
Symmetrical CouplingI₂ or H₂O₂(C₆H₅CH₂CH₂OCH₂CH₂S)₂Bis(2-(2-phenylethoxy)ethyl) disulfide
Unsymmetrical Coupling (with Ethanethiol)1. Thiol activation (e.g., with BtCl); 2. Addition of CH₃CH₂SHC₆H₅CH₂CH₂OCH₂CH₂SSCH₂CH₃Ethyl 2-(2-phenylethoxy)ethyl disulfide

Functionalization of the Phenyl and Ethoxy Moieties

Beyond the thiol group, the phenyl ring and the ethoxy bridge of this compound offer further opportunities for structural modification, although they require different chemical approaches.

Functionalization of the Phenyl Moiety: The phenyl group is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions in organic chemistry. wikipedia.orgkhanacademy.orgmasterorganicchemistry.com The existing phenylethoxy group on the benzene (B151609) ring acts as an activating, ortho-, para-director, meaning it facilitates the reaction and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. masterorganicchemistry.com

Common SEAr reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (-COR) or alkyl (-R) group.

For these reactions to proceed without interfering with the thiol group, the sulfur often requires a protecting group. ucoz.comwikipedia.org Converting the thiol to a thioether, for instance, can protect it from undesired side reactions during the modification of the phenyl ring. reddit.com

Functionalization of the Ethoxy Moiety: The C-O-C ether linkage within the ethoxy moiety is generally stable and chemically robust, making it less amenable to functionalization compared to the thiol or phenyl groups. Reactions targeting this linkage, such as ether cleavage, typically require harsh conditions (e.g., strong acids like HBr or HI) and would result in the fragmentation of the molecular backbone rather than its modification. Therefore, the ethoxy moiety is typically preserved in its original form during derivatization.

Stereochemical Control in Derivative Synthesis

While this compound is an achiral molecule, its derivatization can introduce stereocenters, making stereochemical control a critical aspect of synthesis. Chiral derivatives are of significant interest in fields like medicinal chemistry and materials science. nih.govrsc.org

Stereocenters can be introduced in several ways:

Reaction with Chiral Reagents: The thiolate of this compound can be reacted with an enantiomerically pure alkyl halide. This SN2 reaction proceeds with inversion of configuration at the carbon center of the halide, allowing for the synthesis of a specific stereoisomer.

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chemical unit that can be attached to the molecule to direct a subsequent reaction to produce a specific stereoisomer. wikipedia.orgresearchgate.net For example, a chiral auxiliary could be used to guide the addition of the thiol to a prochiral alkene, after which the auxiliary is removed.

Asymmetric Oxidation: A powerful method for creating a stereocenter is the oxidation of a thioether derivative to a sulfoxide (B87167). nih.gov The resulting sulfoxide has a stereogenic center at the sulfur atom. The use of chiral oxidizing agents or catalysts can achieve this transformation with high enantioselectivity, producing one enantiomer of the sulfoxide in excess. tandfonline.comresearchgate.netorganic-chemistry.org

Table 3: Strategies for Stereochemical Control
Derivatization MethodResulting Chiral CenterMethod for StereocontrolExample Product Type
Alkylation with a chiral electrophileCarbonUse of an enantiopure alkyl halideChiral thioether
Oxidation of a thioether derivativeSulfurAsymmetric oxidation using a chiral catalystChiral sulfoxide
Conjugate addition to a prochiral systemCarbonUse of a chiral auxiliary to direct the additionChiral thioether with a new stereocenter

Incorporation into Complex Molecular Architectures

The distinct reactive handle of the thiol group makes this compound an excellent building block for constructing larger, functional molecular architectures.

Polymers: The thiol group is highly effective in certain types of polymerization reactions. Thiol-ene polymerization, a form of click chemistry, allows for the efficient and controlled formation of polymers by reacting a thiol with a molecule containing a double bond (alkene). youtube.comnih.gov Similarly, the thiol-yne reaction can be used to create polymers with defined stereochemistry. acs.org This allows this compound to be either polymerized with a co-monomer or grafted onto an existing polymer backbone.

Self-Assembled Monolayers (SAMs): Thiols exhibit a strong affinity for the surfaces of noble metals, particularly gold. rsc.orgrsc.orgsigmaaldrich.com This property enables this compound to spontaneously form highly ordered, single-molecule-thick films, known as self-assembled monolayers (SAMs), on a gold surface. northwestern.eduuh.edu The molecules align themselves with the sulfur atom binding to the gold and the phenylethoxy tail group extending outwards. This creates a well-defined surface whose properties (e.g., wettability, biocompatibility) are determined by the terminal phenylethoxy group.

Ligands in Coordination Chemistry: The sulfur atom in the thiol group is a soft donor and can act as a ligand, binding to various metal ions. This allows for the incorporation of this compound into coordination complexes and metal-organic frameworks (MOFs), potentially leading to new materials with interesting catalytic or electronic properties.

Applications in Advanced Materials Science

Polymer Chemistry and Macromolecular Engineering

The presence of a reactive thiol group makes 2-(2-phenylethoxy)ethanethiol a candidate for several roles in polymer synthesis and modification.

Use as a Chain Transfer Agent in Controlled Radical Polymerization (e.g., RAFT)

In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a form of controlled radical polymerization, chain transfer agents (CTAs) are crucial for mediating the process to produce polymers with controlled molecular weights and narrow polydispersity. wikipedia.org Thiols and their derivatives are known to act as CTAs in radical polymerizations. researchgate.net The effectiveness of a CTA is determined by its chain transfer constant (Ctr), which is the ratio of the rate constant of chain transfer to the rate constant of propagation. cmu.edu

Table 1: General Role of Chain Transfer Agents in RAFT Polymerization

FeatureDescription
Function Mediates the polymerization to control molecular weight and dispersity.
Mechanism Reversible addition of a propagating radical to the thiocarbonylthio group, followed by fragmentation.
Key Parameter Chain Transfer Constant (Ctr)
Desired Outcome Polymers with predetermined molecular weights and low PDI.

Monomer in the Synthesis of Functional Polymers

The thiol group of this compound can participate in polymerization reactions, such as thiol-ene and thiol-yne "click" chemistry, to form polythioethers. nih.govmdpi.com These reactions are known for their high efficiency, selectivity, and tolerance to a wide range of functional groups, making them ideal for the synthesis of functional polymers.

The incorporation of the 2-(2-phenylethoxy)ethyl thioether moiety into a polymer backbone would impart specific properties. The phenylethoxy group can enhance the polymer's thermal stability and introduce aromatic functionality, which can be useful for applications requiring specific refractive indices or interactions with other aromatic systems. The flexible ethyleneoxy linker can influence the polymer's glass transition temperature and solubility. While direct polymerization studies of this specific monomer are not extensively documented, the synthesis of polythioethers from various functional thiols is a well-established field. mdpi.com

Crosslinking Agent for Polymer Networks

Thiols are widely used as crosslinking agents in the formation of polymer networks, particularly in thiol-ene and thiol-epoxy curing systems. rsc.orgmdpi.comnih.gov In these systems, a multifunctional thiol reacts with a polymer containing multiple "ene" or epoxy groups, resulting in a three-dimensional network structure. The resulting crosslinked polymers often exhibit enhanced mechanical properties, thermal stability, and chemical resistance. rsc.orgnih.gov

While this compound is a monofunctional thiol, it could be chemically modified to introduce additional reactive groups, thereby enabling its use as a crosslinking agent. Alternatively, it could be used in conjunction with multifunctional thiols to tailor the crosslink density and properties of the resulting network. The phenylethoxy group would be incorporated into the network structure, potentially influencing the material's final properties, such as its refractive index and surface energy.

Surface Modification of Polymeric Substrates

The thiol group of this compound can be utilized to covalently attach the molecule to the surface of various polymeric substrates, thereby altering their surface properties. rsc.orgmdpi.com This "grafting-to" approach can be achieved through various chemical reactions, such as thiol-ene click chemistry on polymers bearing vinyl groups or by reacting with surface-activated sites. nih.govrsc.org

The modification of a polymer surface with this compound would introduce a layer of phenylethoxy groups. This could change the surface from hydrophilic to more hydrophobic, affecting its wettability and adhesion characteristics. Such modifications are crucial for applications in biocompatible materials, coatings, and electronics. For instance, the surface functionalization of polyethylene (B3416737), a commodity polymer with a chemically inert surface, can be achieved through grafting methods to improve its adhesion and compatibility with other materials. rsc.orgresearchgate.netmdpi.com

Self-Assembled Monolayers (SAMs) and Surface Science

The strong affinity of thiol groups for noble metal surfaces makes this compound a prime candidate for the formation of self-assembled monolayers (SAMs). northwestern.edu

Adsorption Mechanisms of Thiolates on Noble Metal Surfaces

Thiols spontaneously adsorb onto noble metal surfaces such as gold and silver from either the solution or vapor phase, forming highly ordered, densely packed monolayers. northwestern.edu The adsorption process involves the formation of a strong covalent bond between the sulfur atom and the metal surface, resulting in a metal thiolate species.

For this compound, the adsorption on a gold surface would proceed via the formation of a gold-thiolate bond. The molecules would then arrange themselves to maximize van der Waals interactions between the phenylethoxy tails, leading to a well-ordered monolayer. The structure and packing of the SAM are influenced by several factors, including the nature of the headgroup-substrate interaction, the length and flexibility of the alkyl chain, and the interactions between the terminal groups.

Table 2: General Characteristics of Thiol Self-Assembled Monolayers on Noble Metals

PropertyDescription
Driving Force Strong covalent bond formation between sulfur and the metal surface.
Structure Highly ordered, densely packed monolayer.
Influencing Factors Headgroup-substrate interaction, chain length, terminal group interactions.
Characterization Techniques Ellipsometry, XPS, STM.
Adsorption Kinetics Often described by the Langmuir isotherm.

Engineering Surface Properties and Functionalities

The ability of thiol compounds to form self-assembled monolayers (SAMs) on surfaces like gold, silver, and copper is a cornerstone of surface engineering. This compound can be employed to create well-defined organic thin films that modify the physicochemical properties of the underlying substrate. The phenylethoxy group plays a crucial role in dictating the functionality of the modified surface.

The presence of the phenyl ring introduces aromaticity, which can influence the surface's electronic properties and its interactions with other molecules through π-π stacking. The ether linkage in the phenylethoxy group can modulate the hydrophilicity and chemical stability of the surface. Researchers can leverage these features to control properties such as wettability, adhesion, and corrosion resistance. By creating mixed SAMs with other thiol-containing molecules, a vast design space for surface functionalities can be explored, leading to surfaces with tailored chemical and physical responses.

Property Influenced by SAMsEffect of this compound
Wettability The phenylethoxy group can impart a moderate level of hydrophobicity.
Adhesion The aromatic and ether functionalities can be tailored for specific molecular recognition.
Corrosion Resistance The dense, well-ordered monolayer can act as a physical barrier to corrosive agents.
Biocompatibility The surface chemistry can be further modified to either promote or prevent protein adsorption.

Design of Hybrid Organic-Inorganic Nanomaterials

The interface between organic molecules and inorganic nanoparticles gives rise to hybrid materials with emergent properties. This compound serves as an ideal organic ligand for the synthesis and functionalization of such nanomaterials, particularly those based on metal nanoparticles.

Stabilization of Metal Nanoparticles with Thiolate Ligands

Metal nanoparticles, such as those made of gold or silver, exhibit unique optical and electronic properties but are prone to aggregation in solution. The strong affinity of the thiol group for noble metal surfaces allows this compound to act as a powerful stabilizing agent. acs.org When introduced during or after the synthesis of metal nanoparticles, the thiol group forms a covalent-like bond with the metal surface atoms, creating a protective organic layer. mdpi.com

This thiolate ligand shell prevents the nanoparticles from coming into direct contact and coalescing, thus ensuring their colloidal stability. The phenylethoxy tails of the ligands extend into the solvent, providing steric hindrance that further enhances stability. The nature of the phenylethoxy group can also influence the solubility and processability of the nanoparticles in various solvents.

Table of Research Findings on Thiolate-Stabilized Nanoparticles:

Nanoparticle SystemLigand TypeKey Findings
Gold NanoparticlesAlkanethiolsFormation of a dense, well-ordered self-assembled monolayer. acs.org
Silver NanoparticlesAromatic ThiolsEnhanced stability and distinct electronic properties due to the aromatic moiety.
Copper NanoparticlesMixed Thiol LigandsTunable surface properties and reactivity by varying the ligand composition.

Formation of Core-Shell Structures

Core-shell nanomaterials, which consist of an inner core of one material and an outer shell of another, offer a pathway to combine the properties of different materials into a single nanoparticle. This compound can play a crucial role in the bottom-up synthesis of such structures.

For instance, metal nanoparticles stabilized with a monolayer of this compound can serve as the core. The functional groups on the phenylethoxy tail can then be used to direct the growth of a secondary shell material. This could involve the coordination of precursor molecules for an inorganic shell (e.g., silica (B1680970) or a semiconductor) or the initiation of a polymerization reaction to form a polymer shell. The thickness and composition of the shell can be precisely controlled by adjusting the reaction conditions.

Coordination Chemistry and Ligand Design with 2 2 Phenylethoxy Ethanethiol

Metal-Thiolate Complexation Chemistry

The presence of a thiol (-SH) group in 2-(2-phenylethoxy)ethanethiol is central to its coordination chemistry, enabling the formation of stable metal-thiolate bonds with a variety of transition metals.

Binding Modes and Coordination Geometries in Transition Metal Complexes

Thiolate ligands are classified as soft Lewis bases and therefore tend to form strong coordination bonds with soft Lewis acidic metal centers. wikipedia.org In complexes involving this compound, the sulfur atom of the deprotonated thiol group acts as the primary donor atom. Depending on the metal center, its oxidation state, and the presence of other ligands, this compound can exhibit different binding modes.

As a monodentate ligand, it binds to a single metal center through the sulfur atom. However, the presence of the ether oxygen atom introduces the possibility of chelation, where both the sulfur and oxygen atoms coordinate to the same metal center, forming a stable chelate ring. This bidentate coordination mode can enhance the stability of the resulting complex.

The coordination geometry of the resulting metal complexes is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligands. wikipedia.orgopenstax.orglibretexts.org Common geometries observed for transition metal complexes include linear, trigonal planar, tetrahedral, square planar, and octahedral. openstax.orglibretexts.org The specific geometry adopted by a complex containing this compound would be determined by factors such as the size of the metal ion and the number of coordinated ligands. youtube.com

Table 1: Potential Coordination Geometries with this compound

Coordination NumberGeometryPotential Example with this compound (L)
2Linear[M(L)₂]ⁿ⁺
4Tetrahedral or Square Planar[M(L)₄]ⁿ⁺ or [M(L)₂(X)₂]
6Octahedral[M(L)₆]ⁿ⁺ or [M(L)₂(X)₄]

Note: M represents a transition metal, L represents the this compound ligand, and X represents other ancillary ligands.

Electronic and Spectroscopic Characteristics of Coordination Compounds

Spectroscopic techniques are crucial for characterizing these coordination compounds. Infrared (IR) spectroscopy can be used to identify the coordination of the thiol group by observing the disappearance of the S-H stretching vibration upon deprotonation and coordination. Changes in the C-O stretching frequency can provide evidence for the coordination of the ether oxygen.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed information about the structure of the ligand in the coordinated state. UV-visible spectroscopy is employed to study the electronic transitions within the complex, which can provide insights into the geometry and electronic structure of the metal center.

Role as a Chelating or Bridging Ligand in Polymetallic Assemblies

Beyond forming simple mononuclear complexes, this compound has the potential to act as a versatile ligand in the construction of more complex polymetallic assemblies.

As a chelating ligand , the molecule can bind to a single metal center through both its sulfur and ether oxygen atoms, as previously mentioned. This chelation effect generally leads to enhanced thermodynamic stability compared to coordination by analogous monodentate ligands.

Furthermore, the thiolato sulfur atom can act as a bridging ligand , connecting two or more metal centers. wikipedia.org This bridging capability is a common feature of thiolate ligands and is essential in the formation of polynuclear clusters and coordination polymers. In such arrangements, the this compound ligand could bridge two metal ions, with the phenylethoxy group extending outwards, potentially influencing the solubility and intermolecular interactions of the resulting assembly. The cooperative effects between metal centers in such multimetallic complexes can lead to unique catalytic or material properties. researchgate.net

Applications in Homogeneous and Heterogeneous Catalysis

Metal-thiolate complexes are of significant interest in the field of catalysis due to their diverse reactivity. mdpi.comrsc.org The electronic and steric properties of the this compound ligand can be tuned to influence the activity and selectivity of a metal catalyst.

Design of Metal-Thiolate Catalysts

The design of catalysts based on this compound would involve the careful selection of the metal center and ancillary ligands to create a catalytically active species. The phenylethoxy group of the ligand could play a role in creating a specific steric environment around the metal center, potentially influencing substrate access and product selectivity. For instance, in nanoparticle catalysis, thiolate ligands are used to cap metal nanoparticles, and the nature of the ligand can affect the catalytic performance. mdpi.com

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing catalyst performance. Mechanistic investigations of catalytic cycles involving this compound-metal complexes would likely involve a combination of experimental techniques and computational studies. rsc.orgresearchgate.netsemanticscholar.org

Key steps in a catalytic cycle that could be influenced by the ligand include substrate binding, activation, transformation, and product release. The electronic properties imparted by the thiolate and ether functionalities could modulate the redox potential of the metal center, which is often a critical parameter in catalytic reactions. In-situ spectroscopic techniques could be employed to identify and characterize reaction intermediates, providing valuable insights into the catalytic pathway.

The Organometallic Chemistry of this compound Derivatives: An Unexplored Frontier

Initial research indicates a significant gap in the scientific literature regarding the organometallic chemistry of this compound and its derivatives. Despite extensive searches of chemical databases and scholarly articles, no specific research findings, structural data, or detailed synthetic methodologies for organometallic complexes involving this particular ligand have been identified. This suggests that the coordination and organometallic chemistry of this compound represents a largely unexplored area of chemical research.

While the broader fields of organometallic chemistry and ligand design are well-established, with countless examples of metal complexes containing thiol and ether functionalities, the unique combination present in this compound appears to have eluded detailed investigation. The presence of both a soft thiol donor, known for its strong affinity for late transition metals, and a harder ether oxygen donor, which could potentially coordinate to a wider range of metal centers, makes this an intriguing but as yet unstudied bifunctional ligand.

The absence of published data precludes a detailed discussion of the synthesis, reactivity, and structural characteristics of organometallic compounds derived from this compound. Consequently, the creation of data tables detailing bond lengths, spectroscopic data, or catalytic activity is not possible at this time.

Future research in this area could explore the synthesis of novel organometallic complexes and investigate the influence of the phenylethoxy group on the electronic and steric properties of the resulting metal centers. Such studies would be necessary to elucidate the potential applications of these compounds in areas such as catalysis, materials science, or medicinal chemistry. Until such research is undertaken and published, a comprehensive and scientifically accurate article on the organometallic chemistry of this compound derivatives cannot be compiled.

Supramolecular Chemistry and Molecular Recognition

Utilization of 2-(2-PHENYLETHOXY)ETHANETHIOL in Host-Guest Chemistry

Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion, primarily through non-covalent interactions. While direct studies detailing the specific use of this compound as either a host or a guest are not extensively documented in the provided research, its molecular structure suggests potential applications. The phenoxy group can act as a guest, fitting into the cavities of larger host molecules like cyclodextrins or calixarenes. Conversely, the flexible ethoxy ethanethiol (B150549) chain could potentially wrap around and act as a host for small guest species. The interplay of hydrogen bonding and aromatic interactions would be crucial in the formation and stability of such host-guest complexes.

Self-Assembly Processes Driven by Non-Covalent Interactions

Self-assembly is the autonomous organization of components into structurally well-defined aggregates and is a cornerstone of supramolecular chemistry. The process is driven by the minimization of free energy through the formation of multiple non-covalent interactions. For this compound, the key non-covalent interactions governing its self-assembly are hydrogen bonding and aromatic interactions. These interactions are fundamental in the spontaneous formation of ordered structures from individual molecules mdpi.comrsc.orgresearchgate.net.

The thiol (-SH) group in this compound can act as a hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor. Thiols are generally considered weak hydrogen bond donors compared to alcohols wikipedia.orgpdx.edulibretexts.org. However, evidence suggests that S-H···O hydrogen bonds can form and play a significant role in molecular association researchgate.net. In a related compound, 2-phenylethanethiol, an S-H···O hydrogen bond was identified in a complex with diethylether, resulting in a noticeable red-shift in the S-H stretching frequency, which is characteristic of hydrogen bonding researchgate.net. This indicates that the thiol group of this compound can form hydrogen bonds with the ether oxygen of a neighboring molecule, leading to the formation of extended hydrogen-bonded networks.

The ether group, with its lone pairs of electrons on the oxygen atom, is a good hydrogen bond acceptor. It can participate in hydrogen bonding with the thiol group of another this compound molecule or with other hydrogen bond donors present in the system.

Interaction Type Donor Acceptor Significance in Self-Assembly
Hydrogen BondingThiol (-SH)Ether (-O-)Formation of directional and specific intermolecular connections, leading to ordered structures.
Hydrogen BondingThiol (-SH)Thiol (-S-)Weaker interaction, but can contribute to the overall stability of the assembly.
Interaction Type Participating Group Typical Geometries Contribution to Assembly
π-StackingPhenyl RingParallel-displaced, T-shapedStabilization of the assembly through delocalized π-electron interactions; directs the packing of aromatic moieties.

Construction of Ordered Molecular Assemblies and Architectures

The combination of directional hydrogen bonds and less directional but significant π-stacking interactions allows for the construction of well-defined, ordered molecular assemblies from this compound. By controlling experimental conditions such as solvent, temperature, and concentration, it is possible to influence the self-assembly process and favor the formation of specific supramolecular architectures. For instance, in a non-polar solvent, hydrogen bonding might be the dominant organizing force, leading to linear or cyclic structures. In contrast, in a more polar solvent where intermolecular hydrogen bonds with the solvent are possible, π-stacking interactions might play a more crucial role in directing the assembly. The ability to form such ordered structures is critical for applications in materials science, such as the development of functional surfaces, sensors, and molecular electronics. The mild conditions under which noncovalent assembly occurs make it a powerful strategy for creating complex, functional materials nih.govnih.gov.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic and geometric properties of molecules.

An analysis of the electronic structure of 2-(2-phenylethoxy)ethanethiol would reveal the distribution of electrons within the molecule, which is key to understanding its stability and reactivity. Methods like Density Functional Theory (DFT) would be employed to calculate various electronic properties.

Detailed research findings would likely focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO points to its capacity to accept electrons. For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the phenyl group. The LUMO would likely be centered on the aromatic ring. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis would further dissect the bonding, providing insights into hybridization, atomic charges, and delocalization of electron density. This would quantify the nature of the C-S, C-O, and C-C bonds and highlight any significant hyperconjugative interactions that contribute to the molecule's stability.

Illustrative Data Table: Calculated Electronic Properties of this compound (Note: The following data is hypothetical and serves to illustrate the typical output of quantum chemical calculations for a molecule of this nature.)

PropertyCalculated ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, indicating susceptibility to electrophilic attack.
LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital, indicating susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.7 eVA measure of chemical reactivity and electronic excitation energy.
Dipole Moment1.9 DIndicates the overall polarity of the molecule.
Mulliken Charge on Sulfur-0.15 eSuggests the sulfur atom is a site of nucleophilicity.
Mulliken Charge on Oxygen-0.45 eIndicates a significant partial negative charge on the oxygen atom.

The flexibility of the ethyl ether and ethanethiol (B150549) chains in this compound allows for a variety of spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them.

By systematically rotating the dihedral angles of the key single bonds (e.g., Ph-CH2, CH2-O, O-CH2, CH2-S, S-H), a potential energy surface can be mapped out. This would reveal the low-energy conformers, which are the most populated at a given temperature. The stability of these conformers would be governed by a balance of steric hindrance, intramolecular hydrogen bonding (if any), and other non-covalent interactions. It is plausible that conformations allowing for favorable interactions between the sulfur atom and the phenyl ring could be of particular interest.

Illustrative Data Table: Relative Energies of Plausible this compound Conformers (Note: The following data is hypothetical and for illustrative purposes.)

ConformerDihedral Angle (O-C-C-S)Relative Energy (kcal/mol)Population at 298 K (%)
Anti~180°0.0065
Gauche 1~60°0.8525
Gauche 2~-60°1.2010

Quantum chemical calculations are indispensable for mapping out the pathways of chemical reactions. For this compound, reactions involving the thiol group, such as oxidation to a disulfide or deprotonation, are of primary interest.

Computational studies would involve locating the transition state (TS) for a given reaction. The TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the TS gives the activation energy, a key determinant of the reaction rate. By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This would provide a detailed, step-by-step understanding of the reaction mechanism.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a detailed picture of isolated molecules, molecular dynamics (MD) simulations allow for the study of molecular behavior in a more realistic environment, such as in a solvent, and over time.

For this compound, MD simulations would be used to explore its conformational landscape more exhaustively than is possible with static calculations. By simulating the molecule's movements over nanoseconds or longer, the frequencies of transitions between different conformations can be determined, providing a dynamic view of its flexibility.

MD simulations are also ideal for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules or other solutes, one can analyze the formation and lifetime of hydrogen bonds and other non-covalent interactions. This would be particularly insightful for understanding how this compound interacts with its environment, which is crucial for predicting its solubility and transport properties.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry can predict not only if a reaction will occur but also where on the molecule it is most likely to happen. For this compound, there are several potential reactive sites: the thiol group, the ether oxygen, and the aromatic ring.

Reactivity indices derived from DFT, such as Fukui functions or condensed-to-atom electrophilic and nucleophilic attack indices, can quantify the reactivity of each atom in the molecule. These indices would likely confirm the thiol group as the primary site for many reactions, such as oxidation and alkylation, due to the high nucleophilicity of the sulfur atom. The aromatic ring would be the predicted site for electrophilic substitution reactions. The selectivity (e.g., ortho-, meta-, or para-substitution on the phenyl ring) could also be predicted by analyzing the distribution of electron density and the stability of the corresponding reaction intermediates.

Illustrative Data Table: Predicted Reactivity Indices for this compound (Note: The following data is hypothetical and for illustrative purposes.)

Atomic SiteFukui Index (f-) for Electrophilic AttackFukui Index (f+) for Nucleophilic AttackPredicted Reactivity
Sulfur0.350.10High susceptibility to electrophiles.
Oxygen0.150.05Moderate susceptibility to electrophiles.
Phenyl C4 (para)0.120.08Primary site for electrophilic aromatic substitution.
Phenyl C2/C6 (ortho)0.090.06Secondary site for electrophilic aromatic substitution.

Emerging Research Avenues and Future Directions for 2 2 Phenylethoxy Ethanethiol

Integration with Advanced Synthetic Methodologies

There is currently no specific literature detailing the integration of 2-(2-phenylethoxy)ethanethiol with advanced synthetic methodologies. Future research could potentially explore its synthesis via methods such as thiol-ene click chemistry or advanced catalytic etherification and thiolation reactions. Such studies would be foundational for enabling its broader investigation and application.

Exploration in Novel Materials Science Applications

Specific applications of this compound in materials science have not been documented in peer-reviewed literature. The presence of a thiol group suggests potential use in the functionalization of metal surfaces, particularly gold, or as a monomer in the synthesis of advanced polymers and self-assembled monolayers. However, without experimental data, its performance and suitability for such applications remain unknown.

Development of Advanced Computational Models for Complex Systems

No computational models for systems involving this compound have been published. Future computational studies could focus on density functional theory (DFT) to understand its electronic structure, molecular dynamics simulations to predict its behavior in solution or at interfaces, and quantitative structure-activity relationship (QSAR) models if it were to be investigated for biological applications.

Design of Stimuli-Responsive Systems Utilizing Ether-Thiol Linkages

While stimuli-responsive systems based on ether and thiol linkages are a known area of research, there is no specific information on the use of this compound in such systems. The thiol group could be utilized in redox-responsive materials through the formation and cleavage of disulfide bonds, or in pH-responsive systems. The ether linkage could potentially contribute to thermal or light-responsive behaviors. However, these are general possibilities for molecules containing such functional groups and are not based on specific research into this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-phenylethoxy)ethanethiol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling phenylethyl ether derivatives with ethanethiol precursors. Key steps include nucleophilic substitution or thiol-ene click chemistry. Optimization requires adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (0–80°C), and catalysts (e.g., TBTU for amide bonds). Yields improve with inert atmospheres (N₂/Ar) to prevent thiol oxidation .
  • Key Data : For analogous compounds, yields range from 60–85% under optimized conditions .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm the thiol (-SH) and ether (-O-) functional groups. Mass spectrometry (HRMS) verifies molecular weight (e.g., ~210–220 g/mol). FT-IR identifies S-H stretches (~2550 cm⁻¹). Chromatography (HPLC/GC) assesses purity, while X-ray crystallography resolves stereochemistry if crystalline .
  • Key Data : Predicted density: ~1.05 g/cm³; boiling point: ~240°C (extrapolated from similar thiols) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a building block for drug candidates, particularly in designing protease inhibitors or metal-chelating agents. The thiol group enables disulfide bond formation in peptide mimetics. Recent studies highlight its use in synthesizing radiopharmaceuticals via sulfur-35 labeling .

Advanced Research Questions

Q. How does the electronic environment of the phenyl ring influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Electron-withdrawing substituents (e.g., -NO₂) on the phenyl ring increase the electrophilicity of adjacent carbons, enhancing thiolate nucleophilicity. Computational modeling (DFT) predicts activation energies for SN2 pathways. Contrastingly, electron-donating groups (e.g., -OCH₃) reduce reactivity by destabilizing transition states .
  • Key Data : Substituent effects can alter reaction rates by 10–100x .

Q. How should researchers address contradictions in reported solubility and stability data for this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., solubility in DMSO vs. hexane) and thiol oxidation during storage. Standardize testing via UV-Vis (to detect disulfide formation) and Karl Fischer titration (water content). Use antioxidants (e.g., BHT) in stock solutions .
  • Key Data : Oxidation half-life in air: ~24–48 hours (unprotected) vs. >1 week (under N₂) .

Q. What computational tools are recommended for predicting the metabolic pathways of this compound?

  • Methodological Answer : Use PISTACHIO and REAXYS databases to model cytochrome P450-mediated oxidation. MD simulations (AMBER/CHARMM) predict glutathione conjugation sites. Validate with in vitro hepatocyte assays .
  • Key Data : Predicted hepatic clearance: ~15 mL/min/kg (medium-liver extraction ratio) .

Q. What in vivo models are suitable for studying the toxicity profile of this compound?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) assess acute toxicity (LD₅₀) and organ-specific effects. Dose-response studies (1–100 mg/kg) monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine). Ethical compliance requires FDA/EMA guidelines for non-therapeutic agents .
  • Key Data : No FDA approval exists; strict prohibition on human/animal administration .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : The thiol group protonates below pH 9.5, reducing nucleophilicity. Stability assays (HPLC-MS) show degradation above pH 10 (hydrolysis of ether bonds). Buffered solutions (pH 7.4, PBS) are optimal for biological studies .
  • Key Data : pKa of thiol: ~9.57; half-life at pH 7.4: >72 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.